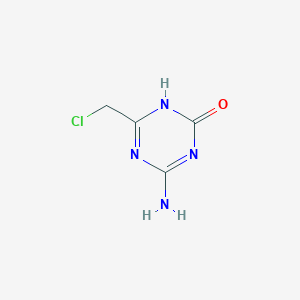![molecular formula C6H7ClN4 B2590392 Clorhidrato de Imidazo[1,2-b]piridazin-3-amina CAS No. 159045-54-2](/img/structure/B2590392.png)
Clorhidrato de Imidazo[1,2-b]piridazin-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and signaling pathways involved in various diseases.
Aplicaciones Científicas De Investigación
Imidazo[1,2-b]pyridazin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
Imidazo[1,2-b]pyridazin-3-amine hydrochloride primarily targets the interleukin (IL)-17 family . The IL-17 family consists of six cytokines (IL-17A through IL-17F). IL-17A is a major pathological cytokine secreted from Th17 cells .
Mode of Action
Imidazo[1,2-b]pyridazin-3-amine hydrochloride acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . Imidazo[1,2-b]pyridazin-3-amine hydrochloride, as an IL-17A inhibitor, affects this pathway.
Result of Action
The inhibition of IL-17A by Imidazo[1,2-b]pyridazin-3-amine hydrochloride can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Análisis Bioquímico
Biochemical Properties
Imidazo[1,2-b]pyridazin-3-amine hydrochloride has been identified as an inhibitor of IL-17A, a major pathological cytokine secreted from Th17 cells . This interaction with IL-17A suggests that Imidazo[1,2-b]pyridazin-3-amine hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway .
Cellular Effects
Imidazo[1,2-b]pyridazin-3-amine hydrochloride, through its inhibition of IL-17A, can influence cell function and cellular processes . IL-17A is known to play a key role in chronic inflammation and is a major driver of tissue damage . Therefore, the inhibition of IL-17A by Imidazo[1,2-b]pyridazin-3-amine hydrochloride could potentially reduce inflammation and tissue damage .
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,2-b]pyridazin-3-amine hydrochloride involves its binding to IL-17A, inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways, reducing inflammation and tissue damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH₂Br . Another approach utilizes β-cyclodextrin-SO₃H as a catalyst in a three-component reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-3-one derivatives, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
Comparison: Imidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific inhibitory effects on TAK1 kinase and its potential therapeutic applications in autoimmune diseases. In contrast, similar compounds like Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine are often explored for their antimicrobial and anticancer properties .
Propiedades
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWDSHGOHVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)

![8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2590316.png)

![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)

![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea](/img/structure/B2590326.png)
![N-(2,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2590328.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)


